N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 1795483-94-1
Cat. No.: VC4723066
Molecular Formula: C18H19N3O4S2
Molecular Weight: 405.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795483-94-1 |
|---|---|
| Molecular Formula | C18H19N3O4S2 |
| Molecular Weight | 405.49 |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H19N3O4S2/c1-2-25-14-6-4-3-5-12(14)19-15(23)11-27-18-20-13-7-10-26-16(13)17(24)21(18)8-9-22/h3-7,10,22H,2,8-9,11H2,1H3,(H,19,23) |
| Standard InChI Key | DHXDTTVWJDHKAG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 |
Introduction
N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C18H19N3O4S2 and a molecular weight of 405.5 g/mol . This compound belongs to a class of thienopyrimidine derivatives, which are known for their diverse biological activities, including antibacterial and cytotoxic properties .
Synthesis and Characterization
The synthesis of thienopyrimidine derivatives typically involves the reaction of thiophene or its derivatives with appropriate pyrimidine precursors. Techniques such as thermal and microwave irradiation are often employed to facilitate these reactions . The characterization of these compounds is usually performed using spectroscopic methods like IR, NMR, and mass spectrometry.
Biological Activity
Thienopyrimidine derivatives have been studied for their potential biological activities, including antibacterial and cytotoxic effects. While specific data on N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is limited, related compounds have shown promising results in these areas .
Research Findings and Future Directions
Given the limited information available on this specific compound, further research is needed to fully explore its properties and biological activities. Studies on related thienopyrimidine compounds suggest potential applications in pharmaceuticals, particularly in the development of new antibacterial agents or anticancer drugs.
Table: Comparison of Thienopyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | C18H19N3O4S2 | 405.5 g/mol | Potential antibacterial/cytotoxic |
| N-(2-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide | C20H23N3O3S2 | Not specified | Potential antibacterial/cytotoxic |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume